molecular formula C10H10BrF3N2O B14915747 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14915747
M. Wt: 311.10 g/mol
InChI Key: SMPKFBVEKFWMKR-UHFFFAOYSA-N
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Description

2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is an acetamide derivative featuring a 3-bromophenylamino group attached to the acetamide backbone and a trifluoroethyl substituent on the nitrogen atom.

Properties

Molecular Formula

C10H10BrF3N2O

Molecular Weight

311.10 g/mol

IUPAC Name

2-(3-bromoanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C10H10BrF3N2O/c11-7-2-1-3-8(4-7)15-5-9(17)16-6-10(12,13)14/h1-4,15H,5-6H2,(H,16,17)

InChI Key

SMPKFBVEKFWMKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-bromoaniline with 2,2,2-trifluoroethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-bromoaniline attacks the carbonyl carbon of 2,2,2-trifluoroethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Deprotection Reactions

  • Hydrogen Chloride (HCl) Treatment :

    • Deprotonates tert-butyl carbamate protectors to yield the free amine. For example, tert-butyl (2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl)carbamate reacts with 4 M HCl in dioxane to form the amine hydrochloride .

    • Yield : Up to 100% under controlled conditions .

Coupling Reactions

  • Amide Bond Formation :

    • Coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) enable efficient amide bond formation between carboxylic acids and amines. For example, 2-amino-N-(2,2,2-trifluoroethyl)acetamide reacts with carboxylic acids in dichloromethane with HATU and N-Ethyldiisopropylamine as a base .

    • Yield : Up to 84.6% under room temperature conditions .

Substitution Reactions

  • Aromatic Substitution :

    • The bromine atom on the 3-bromophenyl group can participate in nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki, Heck). While not explicitly detailed for this compound, analogous reactions in the search results suggest compatibility with palladium catalysts .

Purity Analysis and Impurity Control

  • Ion Chromatography :

    • Purity is critical for downstream applications. For related compounds, impurities like glycine, sodium ions, or unreacted trifluoroethylamine are quantified using cation-exchange chromatography .

    • Example : A purity of 99.57% was achieved for 2-amino-N-(2,2,2-trifluoroethyl)acetamide via ion chromatography, with impurities maintained below 2% total area .

Reaction Conditions and Yields

Reaction Type Conditions Yield Reference
Deprotection (HCl)HCl in methanol or dioxane, room temperature100%
Amide Coupling (HATU)Dichloromethane, 20°C, 2 hours84.6%
Hydrogenolysis (Pd/C)Hydrogen gas, 70°C, 100 psi pressure89%
Ion ChromatographyMetrosep C4 column, cation analysis99.57%

Scientific Research Applications

2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide, differing primarily in substituent positions, halogenation patterns, or additional functional groups. Key comparisons are outlined below:

N-(4-Bromophenyl)-2,2,2-trifluoroacetamide ()

  • Molecular Formula: C₈H₅BrF₃NO
  • Molar Mass : 268.03 g/mol
  • Key Differences: Lacks the amino linker between the phenyl ring and acetamide. Bromine is at the para position (4-bromo) rather than meta (3-bromo). The trifluoroethyl group is directly attached to the nitrogen, similar to the target compound.

2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide ()

  • Molecular Formula: C₁₃H₁₂F₃NO₃
  • Molar Mass : 303.24 g/mol
  • Key Differences: Contains a phenoxy group with formyl and dimethyl substituents instead of a bromophenylamino group. The trifluoroethyl group is retained.
  • Implications : The formyl group introduces polarity, which may improve solubility but reduce metabolic stability compared to halogenated derivatives .

N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide ()

  • Molecular Formula : C₉H₆BrF₃N₂O₃
  • Molar Mass : 327.06 g/mol
  • Key Differences :
    • Additional nitro and methyl groups on the phenyl ring.
    • Bromine is at the 3-position , similar to the target compound.

2-((3-Bromo-4-fluorobenzyl)(methyl)amino)acetamide ()

  • Molecular Formula : C₁₀H₁₁BrFN₂O
  • Molar Mass : 275.12 g/mol
  • Key Differences: Features a benzyl-methylamino group instead of a phenylamino linkage. Contains a 4-fluoro substituent alongside 3-bromo.
  • Implications : The fluorine atom may enhance metabolic stability and lipophilicity, influencing pharmacokinetics .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogD (pH 5.5)*
This compound (Target) C₁₀H₉BrF₃N₂O 311.10† 3-Bromo, trifluoroethyl ~1.8 (Pred.)
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide () C₈H₅BrF₃NO 268.03 4-Bromo, trifluoroethyl 2.1‡
N-(3-Bromo-2-methyl-6-nitrophenyl)-2,2,2-trifluoroacetamide () C₉H₆BrF₃N₂O₃ 327.06 3-Bromo, nitro, methyl, trifluoroethyl 0.9‡
2-(4-Formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide () C₁₃H₁₂F₃NO₃ 303.24 Formyl, dimethylphenoxy, trifluoroethyl 1.5‡

*Predicted or estimated values. †Calculated using atomic masses. ‡Derived from analogous compounds in evidence.

Biological Activity

Introduction

The compound 2-((3-Bromophenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a derivative of acetamide featuring a trifluoroethyl group and a bromophenyl moiety. Its unique structural characteristics suggest potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C11H11BrF3N2O
  • CAS Number: 1171331-39-7

The presence of the trifluoroethyl group is significant due to its influence on the compound's lipophilicity and metabolic stability. The bromophenyl ring may also enhance the compound's interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps:

  • Starting Materials: Begin with 3-bromoaniline and 2,2,2-trifluoroethyl acetamide.
  • Reagents: Use coupling agents such as HATU or EDC for amide bond formation.
  • Reaction Conditions: Typically performed in solvents like DMF or DMSO at elevated temperatures.

The yield can vary based on reaction conditions but is reported to be around 52% under optimal conditions .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds similar to this compound. For instance:

  • Case Study: A series of pyrazole derivatives demonstrated significant inhibitory activity against BRAF(V600E), a common mutation in melanoma. The introduction of halogen substituents (like bromine) was associated with enhanced cytotoxic effects in cancer cell lines .

Anti-inflammatory Effects

Compounds with similar structural features have shown promising anti-inflammatory effects:

  • Mechanism: The trifluoroethyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in various inflammatory pathways .

Antibacterial Properties

There is evidence suggesting that derivatives with similar amide linkages exhibit antibacterial activity:

  • Study Findings: A study evaluated various amide derivatives against bacterial strains and found that certain compounds exhibited significant antimicrobial activity by disrupting bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors include:

  • Substituents: The presence of halogens (like bromine) can increase potency against specific targets.
  • Functional Groups: The amide linkage plays a critical role in binding affinity to biological targets.

Comparative Table of Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntitumor (BRAF inhibition)
Compound BStructure BAnti-inflammatory
Compound CStructure CAntibacterial

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